molecular formula C21H28N2O6S B5864657 1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B5864657
M. Wt: 436.5 g/mol
InChI Key: PNBXMKNZICQLAK-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-26-17-5-7-18(8-6-17)30(24,25)23-11-9-22(10-12-23)15-16-13-20(28-3)21(29-4)14-19(16)27-2/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBXMKNZICQLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methoxyphenylsulfonyl)piperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of cardiovascular diseases, neurological disorders, and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:

  • 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
  • 1-(phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
  • 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

These compounds share a similar piperazine core structure but differ in the substituents attached to the piperazine ring. The unique combination of substituents in 1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

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